5-Methoxy-N,N-dipropyltryptamine

説明

Classification and Context of 5-Methoxy-N,N-dipropyltryptamine

This compound as a Tryptamine (B22526) Derivative

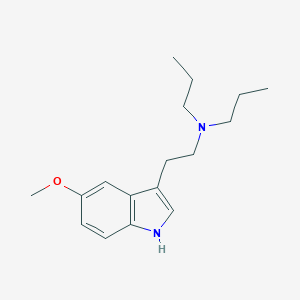

This compound is chemically classified as a tryptamine derivative. iiab.mewikiwand.com Tryptamines are a group of organic compounds that share a common core structure: an indole (B1671886) ring connected to an amino group by a two-carbon side chain. The full chemical name for 5-MeO-DPT is N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine. iiab.mewikiwand.com Its structure is characterized by a methoxy (B1213986) group (–OCH3) attached to the 5th position of the indole ring and two propyl groups attached to the nitrogen atom of the amino group. iucr.org The solid-state structures of both the freebase form of 5-MeO-DPT and its fumarate (B1241708) salt have been reported, confirming its molecular configuration. iucr.org

This compound as a Serotonergic Psychedelic and Entheogen

Based on its chemical structure and relation to other tryptamines, 5-MeO-DPT is categorized as a serotonergic psychedelic and entheogen. iiab.mewikipedia.org Serotonergic psychedelics primarily exert their effects by acting on the serotonin (B10506) system in the brain, particularly the 5-HT2A receptors. nih.gov While direct and extensive research on the specific receptor binding profile of 5-MeO-DPT is not widely available, its structural similarity to compounds like 5-MeO-DMT suggests it likely interacts with serotonin receptors. wikipedia.orgkcl.ac.uk The term "entheogen" refers to substances that can induce spiritual or mystical experiences. iiab.me

Relationship to Other Tryptamines (e.g., Dipropyltryptamine, 5-Methoxy-N,N-dimethyltryptamine)

The properties of 5-MeO-DPT can be contextualized by examining its relationship to structurally similar tryptamines:

Dipropyltryptamine (DPT): 5-MeO-DPT is the 5-methoxy derivative of DPT. wikipedia.org Both compounds share the same N,N-dipropyl substitution on the tryptamine backbone.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): This compound is a close structural relative, differing from 5-MeO-DPT in the alkyl chains attached to the amino group (dimethyl vs. dipropyl). wikipedia.orgkcl.ac.uk 5-MeO-DMT is known to be a potent serotonergic agonist with a high affinity for the 5-HT1A receptor. kcl.ac.uknih.gov It has been the subject of more extensive research, with studies investigating its potential for treating conditions like depression and anxiety. nih.govresearchgate.net

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another related compound, 5-MeO-DiPT, has diisopropyl groups instead of dipropyl groups. psychonautwiki.org Research on 5-MeO-DiPT has shown it to be a serotonin transporter (SERT) inhibitor with high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov

The subjective effects of 5-MeO-DPT are presumed to be comparable to these related tryptamines, though specific differences are not well-documented in academic literature. iiab.mewikipedia.org

Overview of Existing Academic Research on this compound

Academic research specifically focused on this compound is sparse. However, some studies have included it within broader investigations of tryptamine derivatives.

In terms of pharmacology, 5-MeO-DPT has been shown to have an affinity for several serotonin receptors. One study reported its binding affinity (Ki) for the serotonin 5-HT1A receptor as 4.0 nM, for the 5-HT1B receptor as 1,800 nM, and for the 5-HT2 receptor in a range of 7.1–655 nM. wikipedia.org In animal studies, 5-MeO-DPT has been found to fully substitute for the psychedelic drug DOM in drug discrimination tests in rodents. It also partially substitutes for 8-OH-DPAT and fully substitutes for 5-MeO-DMT in similar tests. wikipedia.org

The synthesis of 5-MeO-DPT has been described in the scientific literature. iucr.org For instance, the slow evaporation of an acetone (B3395972) solution of 5-MeO-DPT freebase has been used to form crystals suitable for X-ray analysis, which helps in determining its precise molecular structure. iucr.org

While there is a growing body of research on related compounds like 5-MeO-DMT, including clinical investigations into its therapeutic potential, similar in-depth studies on 5-MeO-DPT are currently lacking. kcl.ac.uknih.govblossomanalysis.com The existing data primarily situates 5-MeO-DPT within the broader family of psychoactive tryptamines, with its specific pharmacological and toxicological profile remaining an area for future research.

Structure

3D Structure

特性

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h6-7,12-13,18H,4-5,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHPVNBKLQWBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219723 | |

| Record name | 5-Methoxy-DPT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69496-75-9 | |

| Record name | 5-Methoxy-N,N-dipropyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69496-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-MeO-DPT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069496759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-DPT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYW60P516B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analytical Characterization Methodologies for 5 Methoxy N,n Dipropyltryptamine

Established Synthetic Routes to 5-Methoxy-N,N-dipropyltryptamine

The synthesis of N,N-disubstituted tryptamines like 5-MeO-DPT is often achieved through well-established chemical pathways. One of the most widely cited methods for preparing substituted tryptamines is the Speeter and Anthony tryptamine (B22526) synthesis. acs.orgnih.gov This general method has been adapted for various tryptamine derivatives.

The Speeter and Anthony route typically begins with the appropriate indole (B1671886) starting material, in this case, 5-methoxyindole. acs.orgmdma.ch The synthesis proceeds through several key steps:

Acylation: The indole is reacted with oxalyl chloride to form an indol-3-ylglyoxalyl chloride intermediate. mdma.ch

Amidation: The resulting acid chloride is then treated with the desired secondary amine, which for 5-MeO-DPT would be di-n-propylamine, to yield a glyoxalylamide intermediate.

Reduction: The final step involves the reduction of the glyoxalylamide, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF), to yield the target N,N-dialkylated tryptamine. mdma.ch

Research into the synthesis of the closely related isomer, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), via the Speeter and Anthony procedure has identified several potential side products that can form during the reduction step. nih.gov These include hydroxylated and partially reduced species. nih.gov

Alternative strategies, such as solid-phase synthesis, have also been developed for related compounds like 5-MeO-DMT. This approach involves reacting commercially available indoles with oxalyl chloride, followed by treatment with ammonia (B1221849) to form the oxalyl amide, which is then reduced with lithium aluminum hydride. mdma.ch Another patented method for 5-MeO-DMT production starts with 5-methoxy-1H-indole, which is converted to a ketoamide intermediate before reduction. google.com While these specific examples pertain to N,N-dimethyl analogues, the underlying chemical principles are relevant to the synthesis of N,N-dipropyl derivatives.

Advanced Analytical Techniques for this compound Research

The unambiguous identification and quantification of 5-MeO-DPT require sophisticated analytical methods. Spectroscopic and chromatographic techniques are indispensable for characterizing the compound, ensuring its purity, and differentiating it from structural isomers. nih.govresearchgate.net

Spectroscopic analysis provides detailed information about the molecular structure and fragmentation patterns of 5-MeO-DPT.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR are used to confirm the identity and purity of synthesized tryptamines. nih.govresearchgate.net For 5-MeO-DPT hydrochloride, specific chemical shifts in ¹H NMR have been documented, allowing for the assignment of protons within the molecule. swgdrug.org

Table 1: ¹H NMR Spectroscopic Data for this compound HCl Data sourced from a SWGDRUG Monograph, sample diluted in D₂O. swgdrug.org

| Proton Assignment | Chemical Shift (ppm) |

| Indole H-2 | 7.21 |

| Indole H-4 | 7.10 |

| Indole H-6 | 6.88 |

| Indole H-7 | 7.32 |

| Methoxy (B1213986) (OCH₃) | 3.89 |

| Ethylamine (α-CH₂) | 3.32 |

| Ethylamine (β-CH₂) | 3.12 |

| Propyl (α-CH₂) | 3.12 |

| Propyl (β-CH₂) | 1.70 |

| Propyl (γ-CH₃) | 0.92 |

Mass Spectrometry (MS) , particularly when coupled with a chromatographic separation technique, is essential for both identification and quantification. Electron Ionization (EI) mass spectra provide a characteristic fragmentation pattern, or "fingerprint," for the molecule. For 5-MeO-DPT, the mass spectrum shows a molecular ion and several key fragment ions that aid in its identification. swgdrug.org Studies on related 5-methoxy-N,N-dialkyltryptamines have identified characteristic indole-related key ions under EI conditions at m/z 174, 159, 131, 130, and 103. researchgate.net

Table 2: Key Mass Spectral Fragments for this compound (Base) Data sourced from a SWGDRUG Monograph. swgdrug.org

| m/z (Mass-to-charge ratio) | Putative Fragment Identity |

| 274 | Molecular Ion [M]⁺ |

| 188 | [M - CH₂N(C₃H₇)₂]⁺ |

| 174 | Indole-related fragment |

| 116 | Iminium ion [CH₂=N(C₃H₇)₂]⁺ |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for quantifying the compound in complex matrices. nih.gov This technique uses multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions. For the related compound 5-MeO-DMT, the transition m/z 219.2→174.2 is monitored. nih.gov Similar methods have been developed for 5-MeO-DIPT and its metabolites. nih.govresearchgate.net

Chromatography is the cornerstone of separating 5-MeO-DPT from starting materials, byproducts, and other analytes.

Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), is a widely used method for the analysis of tryptamines. nih.govresearchgate.netjapsonline.com The technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. Specific GC methods have been established for the analysis of 5-MeO-DPT. swgdrug.org

Table 3: Example Gas Chromatography Method Parameters for 5-MeO-DPT Analysis Data sourced from a SWGDRUG Monograph. swgdrug.org

| Parameter | Value |

| Instrument | Agilent gas chromatograph with MS detector |

| Column | HP-1 MS (30m x 0.25 mm x 0.25µm) |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 100°C (hold 1 min), then 15°C/min to 310°C (hold 9 min) |

| Injection | 1 µL, Split Ratio = 20:1 |

| Retention Time | ~12.2 minutes |

Liquid Chromatography (LC) , especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is another critical tool. It is particularly useful for non-volatile or thermally fragile compounds and is often coupled with MS or UV detectors. japsonline.com LC-MS/MS methods have been developed for the simultaneous determination of related tryptamines and their metabolites in biological fluids. nih.govsigmaaldrich.com These methods often use reversed-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer containing a modifier like formic acid. nih.govnih.gov

Pharmacological Investigations of 5 Methoxy N,n Dipropyltryptamine

Molecular Mechanism of Action of 5-Methoxy-N,N-dipropyltryptamine

The molecular mechanism of this compound (5-MeO-DPT) is primarily understood through its interactions with serotonin (B10506) receptors, a characteristic it shares with other psychedelic tryptamines. wikipedia.orgiiab.me Its pharmacological profile is defined by its binding affinity for various receptor subtypes and its subsequent influence on cellular signaling.

The interaction of 5-MeO-DPT with neuronal receptors is a critical determinant of its pharmacological activity. Binding assays have been employed to map its affinity for various targets within the central nervous system.

Research demonstrates that 5-MeO-DPT has a notable affinity for several serotonin (5-HT) receptor subtypes. wikipedia.org It binds with high affinity to the 5-HT1A receptor, showing a Kᵢ value of 4.0 nM. wikipedia.org Its affinity for the 5-HT2 receptor is more variable, with reported Kᵢ values ranging from 7.1 to 655 nM. wikipedia.org The compound displays a significantly lower affinity for the 5-HT1B receptor, with a Kᵢ of 1,800 nM. wikipedia.org This binding profile, characterized by a high affinity for the 5-HT1A receptor, is a feature shared with other 5-methoxy-tryptamines like 5-MeO-DMT. wikipedia.orgnih.govelsevierpure.com The interaction with both 5-HT1A and 5-HT2A receptors is considered central to the effects of tryptamine (B22526) hallucinogens. nih.govnih.gov Studies on analogues suggest that N-alkyl substitutions on the 5-MeO-DMT scaffold consistently produce compounds with high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov

Receptor Binding Affinities (Kᵢ) of this compound

| Receptor | Affinity (Kᵢ, nM) | Reference |

|---|---|---|

| 5-HT1A | 4.0 | wikipedia.org |

| 5-HT1B | 1800 | wikipedia.org |

| 5-HT2 | 7.1 - 655 | wikipedia.org |

While data on other specific receptor interactions for 5-MeO-DPT are limited, studies on structurally related compounds provide insight into potential secondary targets. The related compound 5-MeO-DIPT, for example, acts as a potent inhibitor of the serotonin transporter (SERT) and also displays affinity for 5-HT2C receptors. nih.govnih.gov Other analogues, such as 5-MeO-MiPT, have been found to bind to the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET). wikipedia.org Investigations into a range of 5-MeO-tryptamines revealed that the molecular size of the amino group significantly influences affinity for SERT. researchgate.net The closely related parent compound 5-MeO-DMT, however, is a weak serotonin reuptake inhibitor and is inactive as a dopamine (B1211576) and norepinephrine reuptake inhibitor. wikipedia.org

The binding of 5-MeO-DPT to serotonin receptors initiates downstream cellular signaling cascades. Agonism at 5-HT1A receptors, which are Gᵢ/Gₒ-protein coupled, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In contrast, activation of 5-HT2A receptors, which are Gq/G₁₁-protein coupled, stimulates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This in turn mobilizes intracellular calcium and activates protein kinase C (PKC).

For the related compound 5-MeO-DMT, research has shown it stimulates G protein binding. nih.gov Furthermore, some tryptamines exhibit biased agonism, preferentially activating certain signaling pathways over others at the same receptor. For instance, 5-MeO-DMT activates the Gq signaling pathway of the 5-HT2A receptor with much less potency in recruiting β-arrestin2, a mechanism linked to receptor downregulation. wikipedia.org It is plausible that 5-MeO-DPT engages in similar complex signaling, where its effects are a composite of activating both inhibitory 5-HT1A pathways and excitatory 5-HT2A pathways. nih.govnih.gov

Receptor Binding Profiles and Affinity Mapping of this compound

Pharmacodynamics of this compound

The pharmacodynamics of 5-MeO-DPT describe the functional consequences of its interaction with biological targets. These are often assessed through in vitro functional assays and comparative studies with other known psychoactive compounds.

While specific in vitro functional assay data, such as EC₅₀ or Eₘₐₓ values for 5-MeO-DPT, are not widely detailed in the available literature, its functional profile can be inferred from its receptor binding affinities and from in vivo substitution studies. The high affinity of 5-MeO-DPT for the 5-HT1A and 5-HT2A receptors suggests it functions as an agonist at these sites. wikipedia.org This is supported by rodent drug discrimination tests, where 5-MeO-DPT fully substitutes for 2,5-Dimethoxy-4-methylamphetamine (DOM), a known 5-HT2A/2C receptor agonist. wikipedia.org It also partially substitutes for 8-OH-DPAT, a classic 5-HT1A receptor agonist. wikipedia.org

In Vivo Pharmacodynamic Manifestations of this compound

In vivo studies in animal models offer insights into the pharmacodynamic profile of this compound (5-MeO-DPT). Research utilizing drug discrimination paradigms in rodents indicates that 5-MeO-DPT shares subjective effects with other known serotonergic compounds.

In these tests, animals are trained to recognize the internal state produced by a specific drug and to signal its presence. Studies have shown that 5-MeO-DPT fully substitutes for the psychedelic amphetamine DOM (2,5-Dimethoxy-4-methylamphetamine) in rodents. wikipedia.org Furthermore, it also fully substitutes for its structural analog, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), indicating a shared mechanism of action likely mediated by serotonin receptors. wikipedia.org

Detailed research on other specific in vivo manifestations, such as the head-twitch response or effects on neurotransmitter release, is not extensively documented for 5-MeO-DPT in the scientific literature, unlike its more studied analogs like 5-MeO-DIPT.

Table 1: Summary of In Vivo Drug Discrimination Studies with 5-MeO-DPT

| Training Drug | Animal Model | Outcome of Substitution Test | Implied Mechanism |

|---|---|---|---|

| DOM | Rodent | Full substitution wikipedia.org | Shared serotonergic effects |

| 5-MeO-DMT | Rodent | Full substitution wikipedia.org | Shared serotonergic effects |

| 8-OH-DPAT | Rodent | Partial substitution wikipedia.org | Partial 5-HT₁A receptor agonism |

Pharmacokinetics and Biotransformation of this compound

The scientific literature contains limited specific data regarding the detailed absorption, distribution, and elimination kinetics of 5-MeO-DPT. While the compound is known to be orally active, comprehensive pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and volume of distribution have not been formally documented in published research.

General observations suggest that following oral administration, the onset of effects occurs in under one hour, with a total duration of two to four hours. wikipedia.org This relatively short duration implies that the compound is metabolized and/or eliminated from the body at a moderate pace. However, without dedicated pharmacokinetic studies, precise modeling of its kinetic profile remains unavailable.

The metabolic fate of 5-MeO-DPT in humans or animals has not been specifically elucidated in the available scientific literature. While extensive metabolic studies have been conducted for structurally related tryptamines such as 5-MeO-DMT and 5-MeO-DIPT, which identify pathways like O-demethylation, hydroxylation, and N-dealkylation, similar investigations for 5-MeO-DPT have not been published. nih.govnih.gov Therefore, the specific metabolites of 5-MeO-DPT and the primary routes of its breakdown in biological systems remain to be scientifically characterized.

Table 2: Metabolite Identification for 5-MeO-DPT

| Metabolite Name | Pathway | Status |

|---|---|---|

| Data Not Available | - | Published research specifically identifying the metabolites of 5-MeO-DPT is currently lacking. |

The specific enzymes responsible for the biotransformation of 5-MeO-DPT have not been identified in published research. For related tryptamines, enzymes such as Cytochrome P450 (CYP) isoenzymes (e.g., CYP2D6) and Monoamine Oxidase (MAO) are known to be critically involved in metabolism. nih.govbohrium.comnih.gov However, in the absence of in vitro studies using human liver microsomes or recombinant enzymes with 5-MeO-DPT, it is not possible to definitively state which specific enzymes catalyze its metabolism. Scientific investigation is required to determine the enzymatic pathways involved in the biotransformation of this compound.

Preclinical Research and Neurobiological Effects of 5 Methoxy N,n Dipropyltryptamine

In Vitro Neurobiological Assessments of 5-Methoxy-N,N-dipropyltryptamine

In vitro studies provide a foundational understanding of a compound's interaction with specific biological targets at a cellular and molecular level, outside of a living organism.

Cellular assays have been utilized to determine the binding affinity of this compound for various serotonin (B10506) receptors. Research indicates that 5-MeO-DPT interacts with several key receptors in the serotonin system. Specifically, it shows a high affinity for the serotonin 5-HT₁ₐ receptor. Its affinity for the serotonin 5-HT₁ₒ and 5-HT₂ receptors has also been quantified. wikipedia.org

The binding affinity, represented by the inhibition constant (Kᵢ), indicates the concentration of the compound required to occupy 50% of the receptors in the assay. A lower Kᵢ value signifies a higher binding affinity. The documented Kᵢ values for 5-MeO-DPT are detailed in the table below. wikipedia.org

| Receptor Site | Binding Affinity (Kᵢ) |

| Serotonin 5-HT₁ₐ | 4.0 nM |

| Serotonin 5-HT₂ | 7.1–655 nM |

| Serotonin 5-HT₁ₒ | 1,800 nM |

| Data sourced from pharmacological studies. wikipedia.org |

Based on the available scientific literature, specific studies detailing the effects of this compound on neuronal cultures could not be identified. Research on related compounds, such as N,N-dipropyltryptamine (DPT), has explored effects on the information-processing dynamics in in vitro organotypic cultures from rat cortical tissue, but this data is not specific to the 5-methoxy variant. arxiv.orgresearchgate.net

In Vivo Neurobiological Research with this compound in Animal Models

In vivo research involves the study of a compound's effects within a whole, living organism, providing insights into its complex interactions in a biological system.

While behavioral studies in animal models have been conducted, specific data on the neurochemical alterations induced by 5-MeO-DPT are not extensively detailed in the available literature. For instance, it has been noted that in rodent drug discrimination tests, 5-MeO-DPT fully substitutes for the hallucinogen DOM and partially for the 5-HT₁ₐ agonist 8-OH-DPAT. wikipedia.org However, the direct impact on neurotransmitter dynamics is not specified.

Specific research data from studies, such as microdialysis, measuring the modulation of endogenous neurotransmitter levels (e.g., dopamine (B1211576), serotonin, glutamate) following the administration of this compound in animal models, were not found in the reviewed scientific literature. While extensive research of this nature exists for the related compound 5-MeO-DIPT, these findings cannot be attributed to 5-MeO-DPT. springermedizin.denih.govnih.gov

Detailed studies characterizing the specific neurotransmitter release dynamics induced by this compound in various brain regions of animal models are not present in the available scientific literature.

Neural Circuitry and Connectivity Research with this compound

Based on available scientific literature, there is currently no specific research data on the effects of this compound on neural circuitry and connectivity.

Gene Expression Profiling in Neural Tissue Following this compound Exposure

A review of current scientific literature reveals no studies focused on gene expression profiling in neural tissue following exposure to this compound.

Neurotoxicity Assessment of this compound

There are no specific neurotoxicity studies for this compound published in the scientific literature.

No preclinical data is available regarding the effects of this compound on DNA integrity or markers of oxidative stress.

The long-term neurobiological consequences of exposure to this compound have not been investigated in preclinical research studies.

Behavioral Neuroscience Paradigms in this compound Research (e.g., Head-Twitch Response, Drug Discrimination)

Research into the behavioral effects of 5-MeO-DPT has primarily utilized drug discrimination paradigms in rodent models. These studies are instrumental in characterizing the subjective effects of a compound by training animals to recognize it and then testing whether they generalize this response to other drugs.

5-MeO-DPT demonstrates a complex pharmacological profile, interacting with multiple serotonin receptor subtypes. Its behavioral effects in animals appear to be a composite of actions at these different receptors. In vitro binding assays have quantified its affinity for several key serotonin receptors, providing a basis for understanding its behavioral outcomes. The compound displays a high affinity for both the 5-HT1A and 5-HT2A receptors, with significantly lower affinity for the 5-HT1B receptor wikipedia.orgnih.gov.

Table 1: Receptor Binding Affinities of 5-MeO-DPT

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Serotonin 5-HT1A | 4.0 |

| Serotonin 5-HT2 | 7.1 - 655 |

| Serotonin 5-HT1B | 1,800 |

| Data sourced from Glennon et al., 1988b. wikipedia.orgnih.gov |

In drug discrimination studies, rodents trained to recognize the classic hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine), whose effects are primarily mediated by the 5-HT2A receptor, fully generalize this response to 5-MeO-DPT. wikipedia.orgnih.gov This indicates that 5-MeO-DPT produces subjective effects in animals that are similar to those of DOM.

Furthermore, 5-MeO-DPT partially substitutes for 8-OH-DPAT, a selective 5-HT1A receptor agonist. wikipedia.orgnih.gov In some studies, complete generalization to 8-OH-DPAT was observed. nih.gov This suggests that the activation of 5-HT1A receptors contributes significantly to the behavioral cues produced by 5-MeO-DPT. The compound also substitutes for 5-MeO-DMT in trained rodents. wikipedia.org This dual generalization to both a classic 5-HT2A-mediated psychedelic and a 5-HT1A agonist highlights the mixed pharmacological action of 5-MeO-DPT. nih.gov

While the head-twitch response (HTR) is a widely used behavioral proxy in rodents for 5-HT2A receptor activation and potential hallucinogenic effects in humans, specific studies measuring the HTR induced by 5-MeO-DPT are not available in the current literature.

Table 2: Summary of 5-MeO-DPT Drug Discrimination Studies in Rodents

| Training Drug | Generalization to 5-MeO-DPT | Implied Mechanism of Action | Reference |

| DOM | Full | 5-HT2A Receptor Agonism | wikipedia.orgnih.gov |

| 8-OH-DPAT | Partial to Full | 5-HT1A Receptor Agonism | wikipedia.orgnih.gov |

| 5-MeO-DMT | Full | Mixed 5-HT1A/5-HT2A Agonism | wikipedia.org |

Structure Activity Relationships Sar Within the 5 Methoxy Tryptamine Class Including 5 Methoxy N,n Dipropyltryptamine

Comparative Pharmacology of 5-Methoxy-N,N-dipropyltryptamine Analogues

The pharmacology of 5-methoxy tryptamines is primarily dictated by their interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov The affinity and efficacy at these receptors are sensitive to the size and conformation of the N,N-dialkyl substituents.

5-MeO-DPT itself demonstrates a high affinity for the 5-HT1A receptor. wikipedia.org Studies comparing a series of N,N-dialkyl 5-MeO-tryptamines have shown that increasing the size of the N-alkyl groups from methyl (as in 5-MeO-DMT) to larger groups like ethyl (in 5-MeO-DET) and di-isopropyl (in 5-MeO-DiPT) tends to decrease affinity at both 5-HT1A and 5-HT2A receptors. iqs.edu For instance, the order of affinity at human 5-HT1A and 5-HT2A receptors was found to be 5-MeO-DMT > 5-MeO-DET > 5-MeO-DiPT. iqs.edu This suggests that bulkier N-alkyl groups may create steric hindrance within the receptor's binding pocket.

Conversely, the size of the N,N-dialkyl groups significantly influences affinity for the serotonin transporter (SERT). researchgate.net It has been observed that bulkier N,N-dialkyl groups on the 5-MeO-tryptamine structure lead to a higher affinity for blocking SERT. iqs.edu

The position of substituents on the indole (B1671886) ring also plays a critical role. For example, moving the methoxy (B1213986) group from the 5-position to the 6-position (creating 6-MeO-DMT) results in a compound with a slightly lower, yet still significant, predicted binding affinity for the 5-HT2A receptor. nanobioletters.com Adding a methyl group to the 2-position of 5-MeO-DALT (a diallyl analogue) was found to reduce its affinity for most 5-HT binding sites, including 5-HT1A and 5-HT2A receptors. wisc.edu

The head-twitch response (HTR) in rodents is often used as a behavioral proxy for 5-HT2A receptor activation. nih.gov Studies on various tryptamines have shown that HTR potency is influenced by the interplay between 5-HT2A and 5-HT1A receptor activity, with 5-HT1A activation potentially moderating the effects of 5-HT2A activation. wisc.edu

Comparative Receptor Binding Affinities (Ki, nM) of 5-MeO-DPT and Analogues

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Reference |

|---|---|---|---|

| This compound (5-MeO-DPT) | 4.0 | 7.1–655 | wikipedia.org |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 1.9–3 | Varies (often lower affinity than 5-HT1A) | nih.gov |

| N,N-Dipropyltryptamine (DPT) | Data not available | Data not available |

Rational Design and Synthesis of Novel this compound Derivatives

The synthesis of novel 5-MeO-DPT derivatives and other tryptamines is driven by the desire to understand their SAR and to develop compounds with specific pharmacological profiles, such as receptor subtype selectivity. nih.gov The rational design of these molecules leverages existing knowledge of how structural modifications impact receptor interactions.

A common and versatile method for preparing N,N-dialkylated tryptamines is the Speeter-Anthony tryptamine (B22526) synthesis. researchgate.netacs.org This procedure typically starts with the appropriately substituted indole, such as 5-methoxyindole. The indole is first reacted with oxalyl chloride to form an indol-3-ylglyoxalyl chloride intermediate. This intermediate is then subjected to amination with the desired secondary amine, such as dipropylamine (B117675) for the synthesis of a 5-MeO-DPT precursor. The resulting amide is subsequently reduced, often using a reducing agent like lithium aluminum hydride (LAH), to yield the final N,N-dialkylated tryptamine. researchgate.netgoogle.com

The rational design of new derivatives often focuses on achieving selectivity for a particular receptor subtype to elicit specific biological effects while minimizing off-target interactions. nih.gov For example, researchers have systematically modified the 5-MeO-tryptamine structure to create analogues with high selectivity for the 5-HT1A receptor over the 5-HT2A receptor. This can be achieved by introducing specific substituents on the indole ring or by constraining the conformation of the N-alkyl groups, for instance, by incorporating them into a cyclic structure like a pyrrolidine (B122466) ring (e.g., 5-MeO-PyrT). nih.gov Such modifications can enhance interactions with specific residues in the target receptor's binding pocket while diminishing affinity for other receptors. nih.gov

The synthesis of series of analogues, such as the thirteen 5-methoxy-2-methyl-N,N-dialkyltryptamines prepared in one study, allows for a systematic exploration of SAR and provides reference materials for analytical and forensic purposes. researchgate.netnih.gov These synthetic efforts are crucial for building a comprehensive understanding of the molecular determinants of the pharmacological activity within the 5-methoxy tryptamine class.

Investigational Applications and Translational Research Potentials of 5 Methoxy N,n Dipropyltryptamine

Potential Neuroscientific Research Tools

5-MeO-DPT's utility as a neuroscientific research tool stems primarily from its specific interactions with the serotonin (B10506) (5-HT) receptor system. biorxiv.org As a tryptamine (B22526) derivative, its pharmacological profile provides a means to probe the complex signaling pathways associated with serotonergic neurotransmission. researchgate.net

Research has demonstrated that 5-MeO-DPT exhibits a notable affinity for several serotonin receptor subtypes. biorxiv.org Specifically, it binds to the 5-HT1A, 5-HT1B, and 5-HT2 receptors. biorxiv.org This multi-receptor activity allows researchers to investigate the integrated effects of simultaneous modulation of these different receptor populations, which are implicated in a wide array of physiological and psychological processes, including mood, cognition, and perception.

A key application of 5-MeO-DPT in neuroscience has been in drug discrimination studies in animal models. biorxiv.org These studies are a valuable method for characterizing the subjective effects of psychoactive compounds. In rodent models, 5-MeO-DPT has been shown to fully substitute for 2,5-dimethoxy-4-methylamphetamine (DOM), a classic psychedelic, indicating that it produces similar interoceptive cues. biorxiv.org Furthermore, it partially substitutes for 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), a selective 5-HT1A receptor agonist, which underscores the significant role of the 5-HT1A receptor in its mechanism of action. biorxiv.org The compound also substitutes for 5-MeO-DMT in rodent drug discrimination tests, highlighting its shared pharmacological properties with other 5-methoxylated tryptamines. biorxiv.org

These findings establish 5-MeO-DPT as a useful pharmacological tool for dissecting the contributions of specific serotonin receptor subtypes to the behavioral and subjective effects of psychedelic compounds. By comparing its effects to those of more selective agonists and antagonists, researchers can gain a deeper understanding of the neurobiology underlying psychedelic experiences.

| Study Type | Model System | Key Findings | Referenced Compounds |

|---|---|---|---|

| Receptor Binding Assay | In vitro | Shows affinity for serotonin 5-HT1A (Ki = 4.0 nM), 5-HT1B (Ki = 1,800 nM), and 5-HT2 (Ki = 7.1–655 nM) receptors. biorxiv.org | Serotonin |

| Drug Discrimination | Rodent | Fully substitutes for DOM. biorxiv.org | 2,5-dimethoxy-4-methylamphetamine (DOM) |

| Drug Discrimination | Rodent | Partially substitutes for 8-OH-DPAT, with behavioral disruption at higher doses. biorxiv.org | 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) |

| Drug Discrimination | Rodent | Substitutes for 5-MeO-DMT. biorxiv.org | 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) |

Exploratory Therapeutic Indications for this compound (e.g., psychiatric, neurological disorders)

The direct therapeutic potential of 5-MeO-DPT has not been extensively investigated in clinical settings. However, based on its pharmacological relationship to other tryptamines with known therapeutic effects, some exploratory indications can be considered, primarily in the realm of psychiatric disorders.

The potent activity of 5-MeO-DPT at the 5-HT1A and 5-HT2A receptors is of particular interest. biorxiv.org The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. nih.gov The therapeutic effects of the related compound 5-MeO-DMT, which has shown promise in treating depression and anxiety, are thought to be mediated, in part, through its action at this receptor. nih.govnih.gov Given that 5-MeO-DPT also engages this target, it is plausible that it may possess similar anxiolytic and antidepressant properties.

Furthermore, the interaction of 5-MeO-DPT with the 5-HT2A receptor, the primary target for classic psychedelics, suggests potential applications in conditions that have shown responsiveness to psychedelic-assisted therapy. These include treatment-resistant depression, post-traumatic stress disorder (PTSD), and anxiety associated with life-threatening illnesses. nih.govnih.gov Observational studies and early clinical trials of 5-MeO-DMT have reported rapid and sustained reductions in symptoms of depression and anxiety. nih.govnih.gov While direct evidence is lacking for 5-MeO-DPT, its structural and pharmacological similarities to 5-MeO-DMT provide a rationale for future investigation into its potential therapeutic efficacy for these conditions.

At present, there is a notable absence of research exploring the potential of 5-MeO-DPT for neurological disorders. The focus of tryptamine research has predominantly been on psychiatric conditions. Future preclinical studies would be necessary to determine if 5-MeO-DPT has any neuroprotective or restorative properties that could be relevant to the treatment of neurological diseases.

Ethical, Legal, and Regulatory Aspects of 5 Methoxy N,n Dipropyltryptamine Research

Research Guidelines and Best Practices for 5-Methoxy-N,N-dipropyltryptamine

The investigation of novel psychoactive compounds like 5-MeO-DPT is governed by a robust set of research guidelines and best practices designed to ensure scientific rigor, participant safety, and ethical conduct. Although guidelines specific to 5-MeO-DPT are not explicitly detailed in existing literature, the principles applied to psychedelic research in general provide a clear framework.

Clinical research into psychedelic compounds is experiencing a resurgence, with a growing body of evidence suggesting their potential therapeutic benefits for various mental health conditions. publichealthpost.orgajmc.com This has prompted regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue guidance for clinical investigations to support the safe development of these substances. researchgate.nethklaw.com For a compound like 5-MeO-DPT, which is less studied than substances like psilocybin or LSD, initial research would necessitate a comprehensive preclinical phase to establish its pharmacological and toxicological profile. researchgate.net This includes in-vitro receptor binding assays and in-vivo animal studies to understand its mechanism of action and potential risks before proceeding to human trials. nih.gov

Human clinical trials would need to follow a phased approach, starting with Phase I studies in healthy volunteers to assess safety and tolerability. frontiersin.orgnih.gov These initial trials are crucial for determining the pharmacokinetic and pharmacodynamic properties of the substance. technologynetworks.com Subsequent phases would then explore therapeutic efficacy in patient populations for specific indications. Throughout this process, strict adherence to ethical principles, including informed consent and comprehensive participant screening, is paramount to minimize potential risks. dlrcgroup.comcpha.ca

| Best Practice | Description | Rationale |

| Preclinical Evaluation | Comprehensive in-vitro and in-vivo studies to determine the compound's pharmacological and toxicological profile. | To establish a scientific basis for safety and potential efficacy before human administration. |

| Good Manufacturing Practice (cGMP) | Production of consistent, high-quality 5-MeO-DPT for research purposes. researchgate.net | To ensure the purity and stability of the investigational drug, minimizing risks from impurities or inconsistent dosing. |

| Phased Clinical Trials | A structured progression from Phase I (safety in healthy volunteers) to later phases (efficacy in patients). frontiersin.orgnih.gov | To systematically gather data on safety and effectiveness while minimizing risks to participants. |

| Ethical Oversight | Review and approval by an Institutional Review Board (IRB) or ethics committee. | To protect the rights, safety, and well-being of human research subjects. |

| Informed Consent | A thorough process to ensure participants understand the nature of the research, potential risks, and their right to withdraw. ajmc.com | To uphold the autonomy of research participants. |

| Participant Screening | Exclusion of individuals with a personal or family history of psychotic disorders or other contraindications. cpha.ca | To mitigate the risk of severe adverse psychological reactions in vulnerable individuals. |

| Controlled Setting | Administration of the substance in a safe, controlled environment with trained facilitators or therapists. nih.gov | To ensure participant safety and manage any psychological distress that may arise. |

Intellectual Property and Patent Landscape for this compound

The intellectual property (IP) and patent landscape for psychedelic compounds is a rapidly evolving and often contentious area. sternekessler.comnyu.edu For 5-MeO-DPT, as with other tryptamines, obtaining a patent on the molecule itself is challenging due to prior art, as the compound has been previously synthesized and documented. wikipedia.org Consequently, companies seeking to secure IP rights in this space typically focus on "secondary patents." nyu.edu

These patents may cover novel aspects such as:

New formulations or delivery methods: For instance, developing a specific salt form or an intranasal delivery system could be patentable. technologynetworks.com

Methods of synthesis: A new, more efficient, or scalable method for producing 5-MeO-DPT could be the subject of a patent.

Therapeutic applications: Patent applications can be filed for the use of the compound to treat a specific medical condition, such as treatment-resistant depression or anxiety disorders. google.com

The burgeoning psychedelic market has seen a surge in patent filings, with companies aiming to protect their innovations and secure a return on their research and development investments. sternekessler.comsternekessler.com However, this has also led to concerns about "biopiracy" and the patenting of trivial modifications to known substances. nyu.edu Non-profit organizations have emerged to challenge what they consider to be overly broad or unethical patent claims, aiming to preserve public domain knowledge and ensure equitable access to these potential therapies. jsad.comnih.gov

For a company investigating 5-MeO-DPT, a robust IP strategy would be crucial. This would involve not only filing for patents on novel developments but also navigating the complex landscape of existing patents for similar compounds to ensure freedom to operate. sternekessler.comsternekessler.com

| Patent Application Focus | Example for a Related Tryptamine (B22526) (5-MeO-DMT) | Significance |

| Method of Treatment | Use of 5-MeO-DMT for treating depressive disorders, including major depressive disorder and treatment-resistant depression. google.comportasophia.org | Secures market exclusivity for a specific therapeutic indication, driving investment in clinical trials. |

| Novel Formulation | Development of a specific salt or a unique delivery system (e.g., intranasal) for 5-MeO-DMT. technologynetworks.comgoogle.com | Can improve the drug's stability, bioavailability, or patient experience, creating a distinct and patentable product. |

| Method of Synthesis | A new and scalable process for preparing 5-MeO-DMT from commercially available starting materials. google.com | Can reduce manufacturing costs and create a proprietary production method. |

| Composition of Matter | Compositions containing a purified toad secretion tryptamine (like 5-MeO-DMT) in combination with other serotonergic drugs. psychedelic-lab.com | Creates a novel product with potentially synergistic effects that can be patented. |

Research Policy and Public Health Considerations of this compound

The research policy and public health considerations for 5-MeO-DPT are intrinsically linked to its legal status as a controlled substance in many jurisdictions. As a designer drug and a structural analog of other scheduled tryptamines, its use in research is subject to stringent regulations. wikipedia.orgwikipedia.org

In the United States, 5-MeO-DPT is considered a Schedule I substance as an isomer of 5-MeO-DiPT, meaning it is deemed to have a high potential for abuse and no accepted medical use. wikipedia.orgregulations.gov This classification imposes significant barriers to research, requiring researchers to obtain specific licenses from the Drug Enforcement Administration (DEA) and adhere to strict protocols for handling and security. hklaw.com Similarly, it is classified as a Class A drug in the United Kingdom and is controlled under the New Psychoactive Substances Act (NpSG) in Germany, permitting its use for industrial and scientific purposes only. wikipedia.org

From a public health perspective, the emergence of novel psychoactive substances (NPS) like 5-MeO-DPT presents several challenges. unodc.orgmdpi.com There is often a lack of comprehensive data on their effects, and their availability through unregulated channels can pose risks to users. ojp.gov Public health policies are therefore focused on monitoring the emergence of NPS, providing evidence-based information to reduce harm, and developing effective regulatory responses. cpha.canih.gov

The growing interest in the therapeutic potential of psychedelics is prompting a re-evaluation of these stringent policies. theregreview.orgoup.com Advocacy groups and some researchers argue that the Schedule I classification hinders legitimate scientific inquiry that could lead to new treatments for pressing mental health conditions. publichealthpost.orgajmc.com As research into related compounds like 5-MeO-DMT advances, it may pave the way for a shift in the regulatory landscape that could impact the future of 5-MeO-DPT research. nih.gov

| Jurisdiction | Legal Status of 5-MeO-DPT | Implications for Research |

| United States | Schedule I (as an isomer of 5-MeO-DiPT). wikipedia.org | Research is highly restricted and requires DEA licensure and adherence to stringent security and reporting protocols. federalregister.gov |

| United Kingdom | Class A drug. wikipedia.org | Possession and supply are illegal; research requires a Home Office license and is tightly controlled. |

| Germany | Controlled under the New Psychoactive Substances Act (NpSG). wikipedia.org | Permitted for industrial and scientific use only, with strict regulations. |

Q & A

Basic: What experimental approaches are recommended for synthesizing and characterizing 5-Methoxy-N,N-dipropyltryptamine?

The synthesis typically involves alkylation of 5-methoxytryptamine with propyl halides under basic conditions, followed by purification via recrystallization or chromatography. Key characterization steps include:

- GC-EI-MS and HPLC-ESI-MS for structural confirmation, detecting molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- NMR spectroscopy to verify substituent positions (e.g., indole C3 ethylamine chain and N,N-dipropyl groups) .

- Elemental analysis to validate purity (>98%) .

Note : Batch-specific analytical certificates (e.g., LC/MS, NMR) are critical for forensic reproducibility .

Basic: How does this compound interact with serotonin receptors, and what assays are used to quantify affinity?

The compound exhibits affinity for 5-HT7 receptors (pKi = 7.9 in human HTR7 assays) . Standard methodologies include:

- Radioligand binding assays using [³H]-5-CT or [³H]-LSD in transfected HEK293 cells .

- Functional assays (e.g., cAMP accumulation) to assess agonist/antagonist activity .

Advanced Tip : Cross-test with 5-HT1A/2A receptors to rule off-target effects, as seen with structurally similar tryptamines .

Basic: What analytical techniques are most reliable for detecting this compound in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves sub-ng/mL sensitivity in blood/urine .

- Gas chromatography-MS (GC-MS) with derivatization (e.g., BSTFA) improves volatility for low-concentration detection .

- Immunoassays are less reliable due to cross-reactivity with endogenous indoles; confirm positives with orthogonal methods .

Advanced: What metabolic pathways and cytochrome P450 (CYP) isoforms are involved in this compound metabolism?

In humans and rodents, primary pathways include:

- O-demethylation at the 5-methoxy group via CYP2D6 , producing 5-hydroxytryptamine derivatives .

- N-dealkylation of dipropyl groups by CYP3A4 , yielding mono- or des-propyl metabolites .

Key Data : Metabolites like 5-hydroxy-DPT are detectable in urine for ≥48 hours post-administration . Contradiction Alert : Some studies report CYP2C19 involvement, requiring isoform-specific inhibitors for validation .

Advanced: How do interspecies differences impact the pharmacokinetic and toxicity profiles of this compound?

- Rodents exhibit faster clearance (t½ = 1–2 hrs) vs. humans (t½ = 4–6 hrs) due to CYP2D6 polymorphism .

- Toxicity : Rats show minimal hepatotoxicity, while human case reports link high doses to seizures and rhabdomyolysis .

Methodological Recommendation : Use human hepatocyte models or CYP2D6-humanized mice to bridge translational gaps .

Advanced: What neuropharmacological mechanisms underlie this compound’s effects on neural stem cells?

- In vitro studies demonstrate promotion of hippocampal neurogenesis via 5-HT2A receptor activation , enhancing neurite outgrowth .

- Mechanistic Insight : Co-administration with 5-HT2A antagonists (e.g., ketanserin) abolishes differentiation, confirming receptor specificity .

Experimental Design : Use adult neural stem cell cultures with qPCR for serotonin receptor subtype expression .

Advanced: How should researchers resolve contradictions in reported receptor affinity data for this compound?

Discrepancies arise from:

- Receptor source variability (e.g., human vs. rat 5-HT7) .

- Assay conditions (e.g., radioligand choice, buffer pH) .

Resolution Strategy :

Replicate studies using standardized protocols (e.g., NIH Psychoactive Drug Screening Program).

Compare functional (cAMP, Ca²⁺ flux) vs. binding assays .

Advanced: What enzymatic and non-enzymatic oxidative pathways degrade this compound in biological systems?

- Enzymatic : Monoamine oxidase (MAO)-A catalyzes deamination, forming indoleacetic acid derivatives .

- Non-enzymatic : Reacts with peroxynitrite (ONOO⁻), generating nitroindole adducts—quantify via HPLC-UV .

Research Gap : Limited data on antioxidant capacity relative to endogenous tryptamines (e.g., melatonin) .

Advanced: What in vitro models best replicate this compound’s effects on neuronal excitability?

- Primary DRG neurons : Assess sodium current modulation using patch-clamp electrophysiology; 5-HT7 activation reduces Nav1.7 currents .

- Glioblastoma cell lines (e.g., U87-MG): Study 5-HT7-mediated cAMP/PKA signaling .

Limitation : Immortalized lines may lack endogenous receptor expression; validate via CRISPR knockouts .

Advanced: How do structural modifications (e.g., N-alkyl chain length) influence this compound’s pharmacokinetics?

- N-propyl vs. N-isopropyl : Dipropyl analogs show higher metabolic stability (longer t½) than diisopropyl due to reduced CYP3A4 affinity .

- 5-Methoxy position : Critical for 5-HT7 binding; removal reduces affinity 10-fold .

Structure-Activity Tip : Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。